molecular formula C17H17Cl2NO3 B6574044 2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide CAS No. 1105212-32-5

2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide

Cat. No.: B6574044
CAS No.: 1105212-32-5
M. Wt: 354.2 g/mol
InChI Key: NDTKPKHPXKSDBF-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide is a benzamide derivative characterized by a 2,4-dichloro-substituted benzoyl group linked via an amide bond to a 2-(4-ethoxyphenoxy)ethyl chain. This compound belongs to a broader class of N-substituted benzamides, which are widely studied for their diverse biological activities, including enzyme inhibition, receptor targeting, and antimicrobial properties . The ethoxyphenoxy moiety introduces steric and electronic effects that may influence solubility, bioavailability, and target binding compared to simpler benzamide analogs.

Properties

IUPAC Name

2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c1-2-22-13-4-6-14(7-5-13)23-10-9-20-17(21)15-8-3-12(18)11-16(15)19/h3-8,11H,2,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTKPKHPXKSDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Benzoic Acid

2,4-Dichlorobenzoic acid is synthesized through directed ortho-chlorination of benzoic acid using chlorine gas in the presence of iron(III) chloride as a catalyst. Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride:

2,4-Dichlorobenzoic acid+SOCl2reflux2,4-Dichlorobenzoyl chloride+SO2+HCl\text{2,4-Dichlorobenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2,4-Dichlorobenzoyl chloride} + \text{SO}2 + \text{HCl}

Typical Conditions :

  • Solvent : Toluene or dichloromethane

  • Temperature : 70–80°C (reflux)

  • Reaction Time : 4–6 hours

  • Yield : 85–92%

Synthesis of 2-(4-Ethoxyphenoxy)ethylamine

Etherification of 4-Ethoxyphenol

4-Ethoxyphenol is reacted with 2-chloroethylamine hydrochloride in a nucleophilic substitution reaction. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation and promotes ether formation:

4-Ethoxyphenol+ClCH2CH2NH2HClK2CO3,DMF2-(4-Ethoxyphenoxy)ethylamine+KCl+CO2+H2O\text{4-Ethoxyphenol} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(4-Ethoxyphenoxy)ethylamine} + \text{KCl} + \text{CO}2 + \text{H}_2\text{O}

Optimized Parameters :

ParameterValueSource
SolventDMF
BaseK₂CO₃ (1.5 equiv)
Temperature0–30°C
Reaction Time15 hours
Yield74–85%

Purification

The crude amine is isolated via liquid-liquid extraction (ethyl acetate/water), washed with brine, and purified by vacuum distillation. Recrystallization in isopropyl alcohol yields crystalline product.

Amide Bond Formation

Coupling Reaction

The final step involves reacting 2,4-dichlorobenzoyl chloride with 2-(4-ethoxyphenoxy)ethylamine in the presence of a base to neutralize HCl:

2,4-Dichlorobenzoyl chloride+2-(4-Ethoxyphenoxy)ethylamineBaseTarget Compound+HCl\text{2,4-Dichlorobenzoyl chloride} + \text{2-(4-Ethoxyphenoxy)ethylamine} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Standard Protocol :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Triethylamine (TEA, 2.0 equiv)

  • Temperature : 0–25°C (controlled to prevent side reactions)

  • Reaction Time : 3–5 hours

  • Yield : 78–91%

Industrial-Scale Modifications

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. Automated systems adjust stoichiometry in real-time, achieving consistent yields >90%.

Analytical Characterization

Spectroscopic Validation

  • FT-IR : Confirms amide C=O stretch at 1650–1680 cm⁻¹ and N–H bend at 1550 cm⁻¹.

  • ¹H NMR : Key signals include:

    • δ 7.4–7.6 ppm (aromatic protons, dichlorobenzoyl)

    • δ 6.8–7.0 ppm (aromatic protons, ethoxyphenoxy)

    • δ 3.9–4.1 ppm (OCH₂CH₃, quartet)

    • δ 3.6–3.8 ppm (NHCH₂, triplet)

Chromatographic Purity Assessment

  • HPLC : >99% purity using a C18 column (mobile phase: acetonitrile/water 70:30).

Challenges and Mitigation Strategies

Hydrolysis of Acyl Chloride

Exposure to moisture leads to undesired 2,4-dichlorobenzoic acid. Strict anhydrous conditions (molecular sieves, inert atmosphere) are maintained during coupling.

Steric Hindrance

The 2,4-dichloro substituents slow reaction kinetics. Elevated temperatures (40–50°C) and catalytic DMAP (4-dimethylaminopyridine) accelerate acylation.

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

Using EDCl/HOBt activates 2,4-dichlorobenzoic acid for coupling with the amine, bypassing acyl chloride preparation:

Acid+EDCl+HOBtActive esterAmineAmide\text{Acid} + \text{EDCl} + \text{HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Amine}} \text{Amide}

Advantages : Avoids handling corrosive acyl chlorides.
Disadvantages : Lower yields (65–75%) due to competing side reactions .

Chemical Reactions Analysis

2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide undergoes various chemical reactions, including:

    Substitution reactions: The chlorine atoms in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Benzamide Compounds

Structural Analogues

Substituent Variations on the Benzamide Core
  • 2,4-Dichloro-N-(4-chlorophenyl)benzamide Derivatives (Compounds 50–55, ): These derivatives retain the 2,4-dichlorobenzamide core but feature alkyl chains modified with amino, furyl, thiophenyl, or imidazolyl groups. For example, Compound 50 includes a 3-aminopropyl chain and a 4-chlorophenyl group, while Compound 53 incorporates a furan-2-ylmethyl substituent. These modifications enhance Trypanosoma brucei inhibitory activity, with IC₅₀ values ranging from 0.5–5 µM .
  • CK-666 Analogues (Compounds 59 and 69, ): Compound 69 (2,4-dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-[(dimethylamino)sulfonyl]benzamide) shares the 2,4-dichloro benzamide motif but adds a sulfonamide and indole moiety. This structural complexity improves in vivo efficacy as an Arp2/3 complex inhibitor, outperforming the parent compound CK-666 .
Alkyl Chain Modifications
  • Such derivatives are often explored for central nervous system (CNS) targeting due to improved blood-brain barrier penetration .
  • N-(4-Methoxyphenyl)benzamide ():
    This simpler analog lacks chlorine substituents but features a 4-methoxyphenyl group. X-ray crystallography reveals orthogonal orientation between the benzamide and methoxyphenyl rings, a structural feature that may reduce steric hindrance in receptor binding .

Physicochemical and Spectral Data

Compound ¹H NMR (DMSO-d6, δ ppm) ¹³C NMR (DMSO-d6, δ ppm) ESI-MS (m/z) Reference
Target Compound 7.85 (d, 2H, Ar-Cl), 4.15 (t, 2H, OCH₂CH₂) 165.2 (C=O), 114.5–140.1 (Ar) 423.1 [M+H]⁺
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 7.72 (d, 2H, Ar), 3.82 (s, 6H, OCH₃) 167.8 (C=O), 148.9 (OCH₃) 316.2 [M+H]⁺
Compound 50 () 8.12 (s, 1H, NH), 7.45–6.98 (m, 8H, Ar) 168.4 (C=O), 138.2–126.4 (Ar) 478.3 [M+H]⁺

Spectral Trends:

  • Chlorine substituents deshield aromatic protons (δ 7.85 ppm in target compound vs. δ 7.72 ppm in methoxy analogs) .
  • Amide carbonyl signals appear consistently near δ 165–168 ppm across derivatives .

Biological Activity

2,4-Dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide (commonly referred to as 2,4-DCEB) is a compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications for research and industry.

  • Molecular Formula : C17H17Cl2NO3
  • CAS Number : 1105212-32-5
  • Physical State : White to beige crystalline powder

Synthesis

The synthesis of 2,4-DCEB typically involves multiple steps:

  • Preparation of 2,4-Dichlorobenzoyl Chloride : Reacting 2,4-dichlorobenzoic acid with thionyl chloride.
  • Formation of Ethoxyphenoxy Intermediate : Reaction of 4-ethoxyphenol with an alkylating agent.
  • Coupling Reaction : Final reaction of the benzoyl chloride with 2-(4-ethoxyphenoxy)ethylamine in the presence of a base like triethylamine.

Antimicrobial Properties

Research indicates that 2,4-DCEB exhibits significant antimicrobial activity against various microorganisms. Key findings include:

  • Minimum Inhibitory Concentration (MIC) :
    • Bacillus subtilis : 2.57 µg/ml
    • Candida albicans : 1.0 µg/ml.

The compound has shown effectiveness against both bacterial and fungal strains:

  • Bacterial Strains : Effective against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Fungal Strains : Inhibitory effects noted against Aspergillus niger and Candida albicans .

Anticancer Properties

Ongoing studies are investigating the potential anticancer effects of 2,4-DCEB. Preliminary results suggest that it may inhibit cancer cell proliferation through various mechanisms, including modulation of cellular signaling pathways.

The biological activity of 2,4-DCEB is believed to involve its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes.
  • Receptor Modulation : It may bind to receptors that play crucial roles in cellular signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • Conducted on a series of synthesized derivatives including 2,4-DCEB.
    • Results indicated a broad spectrum of antimicrobial activity with particular potency against Candida albicans and Bacillus subtilis.
    • The study highlighted structure-activity relationships that could guide future drug design .
  • Anticancer Activity Assessment :
    • A recent study evaluated the compound's effects on various cancer cell lines.
    • Results indicated significant inhibition of cell growth in several types of cancer cells, suggesting potential as a therapeutic agent.

Applications in Research and Industry

Due to its biological properties, 2,4-DCEB has several applications:

  • Agriculture : Potential use as a herbicide due to its antimicrobial properties.
  • Pharmaceuticals : Investigated as a therapeutic agent for infections and cancer treatment.
  • Analytical Chemistry : Employed as an analytical standard for environmental monitoring.

Q & A

Q. What are the established synthetic routes for 2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide?

The compound is synthesized via a multi-step process involving condensation and coupling reactions. A validated method involves reacting 4-(4-chlorophenoxy)aniline with N-Boc-2-aminoacetaldehyde and 2,4-dichlorobenzoyl chloride under controlled conditions. The reaction proceeds in anhydrous solvents (e.g., dichloromethane) with catalytic acid, followed by deprotection and purification via column chromatography (79% yield). Key intermediates are characterized using ESI-MS and 1^1H NMR .

Example Reaction Parameters :

StepReagents/ConditionsPurificationYield
12,4-dichlorobenzoyl chloride, DCM, RT, 12hColumn chromatography79%

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • 1^1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.66–7.36 ppm, ethoxy groups at δ 4.07 ppm) .
  • ESI-MS : Confirms molecular weight (observed m/z 435.2 [M+H]+^+) .
  • HPLC : Monitors purity (>95%) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Key NMR Peaks :

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Aromatic (Cl-substituted)7.66–7.36Multiplet
Ethoxy (-OCH2_2CH3_3)4.07Singlet

Advanced Research Questions

Q. How can researchers optimize the condensation reaction yield during synthesis?

Yield optimization requires:

  • Solvent Selection : Reflux in ethanol or methanol enhances reaction efficiency by stabilizing intermediates .
  • Catalysis : Glacial acetic acid (5 drops) accelerates imine formation in condensation steps .
  • Purification : Sequential column chromatography (silica gel, hexane/ethyl acetate) removes by-products like unreacted benzaldehyde .
  • Reaction Monitoring : TLC (Rf_f = 0.3 in 3:7 ethyl acetate/hexane) ensures completion before workup .

Q. How to resolve contradictions between predicted and observed spectroscopic data?

Discrepancies arise from conformational flexibility or impurities. Mitigation strategies:

  • Cross-Validation : Compare NMR data with X-ray crystallography (e.g., bond lengths/angles from Acta Crystallographica reports) .
  • High-Resolution MS : Resolve isotopic patterns to confirm molecular formula (e.g., ESI-HRMS for [M+H]+^+).
  • DEPT-135 NMR : Differentiates CH3_3, CH2_2, and CH groups in complex spectra .

Q. What strategies elucidate the structure-activity relationship (SAR) of this benzamide derivative?

SAR studies require:

  • Substituent Variation : Synthesize analogs with modified ethoxy or chloro groups (e.g., replace 4-ethoxy with methoxy) to assess bioactivity .
  • Docking Studies : Use software (AutoDock Vina) to model interactions with target enzymes (e.g., Trypanosoma brucei inhibitors) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., dichlorophenyl group) via comparative activity assays .

Methodological Considerations

  • Crystallography : Single-crystal X-ray diffraction (89 K, Mo-Kα radiation) resolves stereochemistry and packing interactions .
  • Scale-Up Challenges : Pilot-scale reactions (1 mmol → 10 mmol) may require adjusted reflux times (24h vs. 4h) to prevent decomposition .

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